(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid, also known as 8-OH-DPAT, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective agonist for the serotonin receptor 5-HT1A, which is involved in various physiological and pathological processes in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.
Mécanisme D'action
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid acts as a potent and selective agonist for the serotonin receptor 5-HT1A. The activation of this receptor leads to the inhibition of the release of serotonin and other neurotransmitters, which results in a decrease in anxiety and depression-like behavior. The compound also stimulates the release of dopamine in certain brain regions, which may contribute to its therapeutic effects in Parkinson's disease and drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is thought to be responsible for its anxiolytic and antidepressant effects. The compound has also been found to increase the release of dopamine in the prefrontal cortex and the nucleus accumbens, which may contribute to its therapeutic effects in Parkinson's disease and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid has several advantages for lab experiments. It is a potent and selective agonist for the serotonin receptor 5-HT1A, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. The compound is also relatively easy to synthesize and has a long half-life, which allows for extended experiments. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. The compound also has a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
There are several future directions for the research on (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid. One direction is to investigate its potential use in the treatment of anxiety, depression, and other neurological disorders. Another direction is to explore its potential use in the treatment of Parkinson's disease and drug addiction. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to identify any potential side effects or toxicities. Finally, the development of more potent and selective agonists for the serotonin receptor 5-HT1A may lead to the discovery of new therapeutic agents for a range of neurological disorders.
Méthodes De Synthèse
The synthesis of (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid involves several steps. The starting material is 2-nitrophenylacetic acid, which is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then protected with a suitable protecting group such as benzyl, and the nitro group is reduced to an amino group using palladium on carbon. The protected amine is then deprotected to give this compound.
Applications De Recherche Scientifique
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. It has been shown to be effective in reducing anxiety-like behavior in animal models and has also been found to have antidepressant-like effects. The compound has also been investigated for its potential use in the treatment of schizophrenia, Parkinson's disease, and drug addiction.
Propriétés
Numéro CAS |
168629-05-8 |
---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(2S)-2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)/t11-/m0/s1 |
Clé InChI |
MIZUUMRXJDZBJU-NSHDSACASA-N |
SMILES isomérique |
C1C[C@](CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
SMILES |
C1CC(CC2=C1C=CC=C2O)(C(=O)O)N |
SMILES canonique |
C1CC(CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
Synonymes |
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.